Ethyl 2-Bromo-5-iodo-4-methoxybenzoate
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Overview
Description
Ethyl 2-Bromo-5-iodo-4-methoxybenzoate is an organic compound with the molecular formula C10H9BrIO3 It is a derivative of benzoic acid, featuring bromine, iodine, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-Bromo-5-iodo-4-methoxybenzoate can be synthesized through a multi-step process involving the bromination and iodination of a methoxybenzoate precursor. One common method involves the use of N-bromosuccinimide (NBS) for bromination and iodine monochloride (ICl) for iodination. The reaction conditions typically include:
Bromination: The precursor is treated with NBS in the presence of a radical initiator such as benzoyl peroxide at elevated temperatures.
Iodination: The brominated intermediate is then reacted with ICl in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure consistent reaction conditions.
Purification steps: such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Bromo-5-iodo-4-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include derivatives with different functional groups replacing bromine or iodine.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include alcohols or alkanes.
Scientific Research Applications
Ethyl 2-Bromo-5-iodo-4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe or in the synthesis of biologically active molecules.
Medicine: Explored for its potential in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 2-Bromo-5-iodo-4-methoxybenzoate involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can form halogen bonds, while the methoxy group can participate in hydrogen bonding and other interactions. These interactions influence the compound’s reactivity and its effects in various applications.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-Bromo-2-methoxybenzoate
- Methyl 3-Bromo-4-methoxybenzoate
- Ethyl 5-Bromo-2-iodobenzoate
Uniqueness
Ethyl 2-Bromo-5-iodo-4-methoxybenzoate is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and potential for diverse applications. Its combination of functional groups makes it a versatile compound in synthetic chemistry and research.
Biological Activity
Ethyl 2-Bromo-5-iodo-4-methoxybenzoate is a halogenated benzoate compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant research findings.
Chemical Structure and Properties
This compound features a unique substitution pattern that influences its reactivity and biological properties. The presence of bromine and iodine atoms enhances its electrophilicity, while the methoxy group contributes to its overall stability and solubility in organic solvents.
Compound Name | Structure Features | Unique Aspects |
---|---|---|
This compound | Bromine at position 2, iodine at position 5, methoxy at position 4 | Enhanced reactivity due to iodine's larger size |
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, such as enzymes and receptors. The halogen substituents can facilitate nucleophilic attacks or participate in halogen bonding, which may alter the conformation and activity of target proteins.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.
- Receptor Modulation : The compound may also act as a modulator of receptor activity, influencing signaling pathways that are critical in disease states.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study assessing the antibacterial properties found that compounds with similar structures showed significant inhibition against Staphylococcus aureus and Escherichia coli . The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with intracellular processes.
Anticancer Activity
In the context of cancer research, halogenated benzoates have been explored for their potential as anticancer agents. This compound may exhibit cytotoxic effects on cancer cell lines through apoptosis induction or cell cycle arrest. Recent findings suggest that structurally related compounds can inhibit key signaling pathways involved in tumor growth .
Study on Antimicrobial Efficacy
A study conducted by Indraningrat et al. evaluated a series of halogenated compounds for their antimicrobial properties. This compound was included in the screening, showing promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be comparable to standard antibiotics .
Investigation of Anticancer Properties
Another study focused on the synthesis of novel BCR-ABL inhibitors for chronic myeloid leukemia (CML). Compounds similar to this compound were assessed for their ability to inhibit the BCR-ABL fusion protein, which is implicated in CML pathogenesis. The results indicated that these compounds could effectively bind to the target enzyme, leading to reduced cell proliferation in vitro .
Properties
Molecular Formula |
C10H10BrIO3 |
---|---|
Molecular Weight |
384.99 g/mol |
IUPAC Name |
ethyl 2-bromo-5-iodo-4-methoxybenzoate |
InChI |
InChI=1S/C10H10BrIO3/c1-3-15-10(13)6-4-8(12)9(14-2)5-7(6)11/h4-5H,3H2,1-2H3 |
InChI Key |
XTRLCRBPQJHWKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1Br)OC)I |
Origin of Product |
United States |
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